molecular formula C10H16N2O B1679337 Rilmenidine CAS No. 54187-04-1

Rilmenidine

Número de catálogo B1679337
Número CAS: 54187-04-1
Peso molecular: 180.25 g/mol
Clave InChI: CQXADFVORZEARL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rilmenidine is an antihypertensive agent with selectivity for I1 imidazoline receptors. It acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . It provides antihypertensive efficacy comparable with that of diuretics, β-blockers, calcium channel blockers, and angiotensin-converting enzyme (ACE) inhibitors .


Synthesis Analysis

Rilmenidine is synthesized through a two-step reaction of chloroethyl isocyanate with dicyclopropylmethylamine .


Molecular Structure Analysis

The molecular formula of Rilmenidine is C10H16N2O . Its IUPAC name is N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine .


Chemical Reactions Analysis

Rilmenidine’s selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem leads to a reduction in systemic sympathetic tone . It appears to exert its antihypertensive effect mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .


Physical And Chemical Properties Analysis

Rilmenidine has a molecular weight of 180.25 g/mol . It is an isourea .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Medicine - Hypertension Treatment

Summary of the Application

Rilmenidine is an antihypertensive agent with selectivity for I1 imidazoline receptors. It acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . It provides antihypertensive efficacy comparable with that of diuretics, β-blockers, calcium channel blockers, and angiotensin-converting enzyme (ACE) inhibitors .

Methods of Application or Experimental Procedures

Rilmenidine’s selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem leads to a reduction in systemic sympathetic tone. It appears to exert its antihypertensive effect mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .

Results or Outcomes

Experience from trials and clinical practice highlights rilmenidine’s clinical and metabolic acceptability in hypertensive populations, including those at special risk because of old age, renal impairment, diabetes mellitus, or dyslipidemia . In the at-risk hypertensive, rilmenidine reduces left ventricular hypertrophy to a similar degree to other reference agents .

Anti-Aging

Specific Scientific Field

Gerontology - Anti-Aging

Summary of the Application

Rilmenidine has been found to extend lifespan and slow aging. It increases lifespan and improves health markers, mimicking the effects of caloric restriction .

Methods of Application or Experimental Procedures

The healthspan and lifespan benefits of rilmenidine treatment in the roundworm C. elegans are mediated by the I1-imidazoline receptor nish-1 .

Results or Outcomes

The widely-prescribed, oral antihypertensive rilmenidine has potential for future translatability to humans as side-effects are rare and non-severe . For the first time, researchers have been able to show in animals that rilmenidine can increase lifespan .

Neuroprotection

Specific Scientific Field

Neurology - Neuroprotection

Summary of the Application

Rilmenidine has been found to have neuroprotective effects. It has been suggested that both idazoxan, an imidazole antagonist, and rilmenidine, an imidazole agonist, protect neurons against ischemic damage .

Methods of Application or Experimental Procedures

The neuroprotective effect of rilmenidine is thought to be mediated by its action on imidazoline receptors, particularly the I1 subtype .

Results or Outcomes

While the exact mechanisms remain elusive, the safety profile of rilmenidine and its high potency of neuroprotection have prompted suggestions for clinical trials to evaluate its neuroprotective efficacy in humans .

Treatment of Metabolic Syndrome

Specific Scientific Field

Endocrinology - Metabolic Syndrome Treatment

Summary of the Application

Rilmenidine has been shown to improve glucose metabolism in patients with metabolic syndrome .

Methods of Application or Experimental Procedures

Rilmenidine acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . This mechanism is thought to contribute to its beneficial effects on glucose metabolism.

Results or Outcomes

In a study of hypertensive patients with metabolic syndrome, rilmenidine significantly lowered plasma fasting and 2-hour glucose levels and insulin concentration after an oral glucose tolerance test .

Obesity Treatment

Specific Scientific Field

Endocrinology - Obesity Treatment

Summary of the Application

Rilmenidine has been shown to improve glucose tolerance, lipid risk factors, and insulin sensitivity, which are often impaired in obese individuals .

Methods of Application or Experimental Procedures

Rilmenidine acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . This mechanism is thought to contribute to its beneficial effects on glucose metabolism.

Results or Outcomes

In a 6-month, double-blind, controlled study in hypertensive patients with metabolic syndrome X, rilmenidine significantly lowered plasma fasting and 2-hour glucose levels and insulin concentration after an oral glucose tolerance test . These changes would be consistent with a reduction in long-term cardiovascular risk .

Diabetes Treatment

Specific Scientific Field

Endocrinology - Diabetes Treatment

Summary of the Application

Rilmenidine has been shown to improve glucose metabolism in patients with type 2 diabetes .

Methods of Application or Experimental Procedures

Rilmenidine acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . This mechanism is thought to contribute to its beneficial effects on glucose metabolism.

Results or Outcomes

In a study of hypertensive type 2 diabetics with placebo-resistant mild-to-moderate hypertension and microalbuminuria, rilmenidine significantly reduced the median microalbuminuria level over 6 months .

Safety And Hazards

Rilmenidine has been found to be clinically and metabolically acceptable in hypertensive populations, including those at special risk because of old age, renal impairment, diabetes mellitus, or dyslipidemia . It reduces left ventricular hypertrophy to a similar degree to other reference agents .

Propiedades

IUPAC Name

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXADFVORZEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045194
Record name Rilmenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmenidine

CAS RN

54187-04-1
Record name Rilmenidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54187-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmenidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmenidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11738
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilmenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILMENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25 g of raw urea obtained by step (a) are suspended in 150 ml of water and heated under reflux for 2 hours. After allowing the temperature of the mixture to return to room temperature, the aqueous solution is extracted with ether. The aqueous phase is separated and made alkaline by adding concentrated ammonia. The resulting precipitate is separated by suction, washed with water and dried. 11.8 g of 2-(dicyclopropylmethylamino) oxazoline are thus recovered, melting at 105°-106° C. A mixture of the latter with N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea gives a decrease of the melting point.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilmenidine
Reactant of Route 2
Rilmenidine
Reactant of Route 3
Reactant of Route 3
Rilmenidine
Reactant of Route 4
Reactant of Route 4
Rilmenidine
Reactant of Route 5
Rilmenidine
Reactant of Route 6
Rilmenidine

Citations

For This Compound
4,300
Citations
JL Reid - American journal of hypertension, 2000 - academic.oup.com
… In the at-risk hypertensive, rilmenidine reduces left ventricular hypertrophy to a similar … with rilmenidine, and a significant reduction in microalbuminuria during rilmenidine treatment of …
Number of citations: 69 academic.oup.com
TJ Verbeuren, AT Dinh Xuan… - Cardiovascular Drug …, 1990 - Wiley Online Library
… Rilmenidine seems to have a higher affinity for these receptors (7). In this respect, rilmenidine … Some of the properties of rilmenidine that distinguish this drug from other a2-adrenoceptor …
Number of citations: 33 onlinelibrary.wiley.com
S Laurent, M Safar - American journal of hypertension, 1992 - academic.oup.com
Rilmenidine (RIL) is a novel antihypertensive drug selectively acting at the sites of imidazoline receptors. Compared with diuretics, β-blockers, Ca 2+ antagonists and angiotensin …
Number of citations: 23 academic.oup.com
JL Montastruc, I Macquin-Mavier, MA Tran… - The American Journal of …, 1989 - Elsevier
… between sedative and antihypertensive effects of rilmenidine. Three hypotheses have been … effects of rilmenidine is currently under investigation. The evidence for rilmenidine binding …
Number of citations: 10 www.sciencedirect.com
PA Van Zwieten - The American journal of cardiology, 1988 - Elsevier
… even for high doses of rilmenidine in animal models. This lack of sedative activity of rilmenidine is rather attributed to an unknown central component of rilmenidine, which counteracts …
Number of citations: 42 www.sciencedirect.com
C Rose, FM Menzies, M Renna… - Human molecular …, 2010 - academic.oup.com
… that rilmenidine induces autophagy in mice and in primary neuronal culture. Rilmenidine … As rilmenidine has a long safety record and is designed for chronic use, our data suggests …
Number of citations: 222 academic.oup.com
G Bricca, M Dontenwill, A Molines, J Feldman… - European journal of …, 1989 - Elsevier
… rilmenidine for the two categories of receptors to be tested. We used clonidine, guanfacine and rilmenidine … and rilmenidine as an imidazoline derivative with expected selectivity for IPR. …
Number of citations: 138 www.sciencedirect.com
B Beau, F Mahieux, M Paraire, S Laurin… - The American Journal of …, 1988 - Elsevier
… Rilmenidine plasma levels were stable. The efficacy of rilmenidine as monotherapy and its … In some centers, samples were taken for plasma rilmenidine assay by gas chromatography …
Number of citations: 43 www.sciencedirect.com
JL Reid - American journal of hypertension, 2001 - academic.oup.com
… Rilmenidine is an imidazoline derivative that appears to … Rilmenidine is as effective in monotherapy as all other first-line … -term outcome studies, rilmenidine could represent an important …
Number of citations: 59 academic.oup.com
RE Gomez, P Ernsberger, G Feinland… - European journal of …, 1991 - Elsevier
We sought to determine the site of action and receptor type responsible for the antihypertensive actions of rilmenidine. an oxazoline analogue of clonidine. In anesthetized paralyzed …
Number of citations: 170 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.